4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1286698-35-8
VCID: VC6310280
InChI: InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Molecular Formula: C24H32N2O2S
Molecular Weight: 412.59

4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

CAS No.: 1286698-35-8

Cat. No.: VC6310280

Molecular Formula: C24H32N2O2S

Molecular Weight: 412.59

* For research use only. Not for human or veterinary use.

4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide - 1286698-35-8

Specification

CAS No. 1286698-35-8
Molecular Formula C24H32N2O2S
Molecular Weight 412.59
IUPAC Name N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27)
Standard InChI Key YXIAVSSJQYJHQF-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the benzamide class, featuring a piperidine core modified with isopropoxy and methylthiobenzyl substituents. Its IUPAC name reflects this arrangement: N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide.

Table 1: Fundamental molecular properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>32</sub>N<sub>2</sub>O<sub>2</sub>S
Molecular Weight412.59 g/mol
SMILES NotationCC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
InChI KeyYXIAVSSJQYJHQF-UHFFFAOYSA-N

The structure combines three pharmacologically significant motifs:

  • Isopropoxybenzamide: Imparts lipophilicity and potential CNS activity

  • Piperidinylmethyl group: Facilitates interactions with neurological targets

  • Methylthiobenzyl moiety: May modulate cytochrome P450 interactions

Synthesis and Preparation

Synthetic Routes

While explicit protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

  • Piperidine functionalization:
    N-alkylation of piperidin-4-ylmethanol with 2-(methylthio)benzyl bromide under Mitsunobu conditions

  • Benzamide formation:
    Coupling of 4-isopropoxybenzoic acid with the amine intermediate using HATU/DIPEA

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane gradient)

Key Challenges:

  • Steric hindrance at the piperidine N-atom during alkylation

  • Potential racemization at the benzamide chiral center

Physicochemical Properties

Calculated Properties

Using Molinspiration cheminformatics:

ParameterValue
LogP (octanol-water)3.8 ± 0.5
H-bond donors1
H-bond acceptors4
Polar Surface Area58.7 Ų
Rotatable bonds8

The compound's moderate lipophilicity (LogP ~3.8) and balanced polar surface area suggest adequate blood-brain barrier permeability for CNS targets .

Compound ClassTargetActivity
Piperidine benzamidesPresynaptic CHTIC<sub>50</sub> 0.8 µM
Thioether benzamidesσ1 receptorsK<sub>i</sub> 34 nM
Isopropoxy derivativesHCT116 cancer cellsIC<sub>50</sub> 5.8 µM

Future Research Directions

Priority Investigations

  • Target deconvolution: SPR screening against kinase/GPCR panels

  • ADMET profiling:

    • CYP inhibition potential (3A4, 2D6 isoforms)

    • hERG channel liability assessment

  • Lead optimization:

    • Isobutyl replacement for isopropoxy group

    • Sulfoxide/sulfone derivatives of methylthio moiety

Synthetic Chemistry Priorities

  • Development of enantioselective synthesis (>95% ee)

  • Radiolabeling with <sup>11</sup>C for PET tracer development

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